molecular formula C13H8BrN B14150503 2-Bromoacridine CAS No. 4357-58-8

2-Bromoacridine

Katalognummer: B14150503
CAS-Nummer: 4357-58-8
Molekulargewicht: 258.11 g/mol
InChI-Schlüssel: RJUHNBCPZHLQKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromoacridine is a brominated derivative of acridine, a heterocyclic aromatic organic compound. Acridine and its derivatives are known for their wide range of applications, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoacridine typically involves the bromination of acridine. One common method is the reaction of acridine with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromoacridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acridines, while oxidation and reduction can lead to acridone or acridan derivatives .

Wissenschaftliche Forschungsanwendungen

2-Bromoacridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Acts as a DNA intercalator, making it useful in the study of DNA structure and function.

    Medicine: Investigated for its potential anticancer properties due to its ability to intercalate into DNA and disrupt cellular processes.

    Industry: Utilized in the development of fluorescent dyes and sensors.

Wirkmechanismus

The mechanism of action of 2-Bromoacridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, inhibiting the replication and transcription processes. The bromine atom at the second position enhances its binding affinity and specificity for certain DNA sequences, making it a valuable tool in molecular biology .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of 2-Bromoacridine: The presence of the bromine atom at the second position of the acridine ring imparts unique chemical properties to this compound. This modification enhances its reactivity and binding affinity, making it more effective in certain applications compared to its analogs .

Eigenschaften

CAS-Nummer

4357-58-8

Molekularformel

C13H8BrN

Molekulargewicht

258.11 g/mol

IUPAC-Name

2-bromoacridine

InChI

InChI=1S/C13H8BrN/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)15-13/h1-8H

InChI-Schlüssel

RJUHNBCPZHLQKM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C3C=C(C=CC3=N2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.